Sodium 3-methyl-2-oxo(4-~13~C)butanoate
Description
The exact mass of the compound this compound is 139.03264320 g/mol and the complexity rating of the compound is 119. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-methyl-2-oxo(413C)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQBZDCJCRFGKA-YTBWXGASSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([13CH3])C(=O)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745849 | |
| Record name | Sodium 3-methyl-2-oxo(4-~13~C)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202865-40-4 | |
| Record name | Sodium 3-methyl-2-oxo(4-~13~C)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1202865-40-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational Principles and Research Context of Isotopic Tracing
Significance of Stable Isotope Tracers in Biochemical Systems Analysis
Stable isotope tracers, such as those containing Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), are biochemically almost identical to their more abundant, lighter counterparts. embopress.org This similarity ensures that they are processed by enzymes in the same manner as the native molecules, allowing them to act as faithful reporters of metabolic flux. researchgate.net The key difference lies in their mass, which enables their detection and quantification using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
The use of stable isotope tracers offers several advantages over traditional radioisotopes. Primarily, their non-radioactive nature makes them safe for use in a wide range of studies, including those involving human subjects. psu.edu This has been instrumental in advancing our understanding of metabolic regulation in both health and disease. embopress.org Furthermore, the ability to incorporate multiple stable isotopes into a single tracer molecule or use a combination of different labeled tracers allows for the simultaneous investigation of multiple pathways, providing a more holistic view of metabolic networks. nih.gov
Overview of Alpha-Keto Acid Metabolism as Metabolic Intermediates
Alpha-keto acids are organic compounds characterized by a carboxylic acid group and a ketone group on the carbon atom adjacent to the carboxyl group. healthmatters.io They occupy central positions in metabolism, serving as crucial intermediates in the intersection of carbohydrate, fat, and protein metabolism. diva-portal.orgnih.gov
Prominent examples of alpha-keto acids include pyruvate (B1213749), the end-product of glycolysis, and alpha-ketoglutarate (B1197944) and oxaloacetate, which are key components of the citric acid cycle (Krebs cycle). healthmatters.ionih.gov Alpha-keto acids are formed from the transamination or oxidative deamination of amino acids, where the amino group is removed. nih.gov This process is reversible, meaning alpha-keto acids can also serve as precursors for the synthesis of amino acids. nih.gov Their role as metabolic hubs makes them ideal targets for isotopic labeling studies aimed at understanding the flux through major metabolic pathways. diva-portal.org
Historical Development of ¹³C-Labeling Methodologies in Metabolic Research
The use of ¹³C as a tracer in metabolic research has a rich history, evolving from early studies using ¹⁴C radioisotopes. The development of sensitive analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), in the latter half of the 20th century was a critical enabler for the widespread adoption of stable isotope tracing. researchgate.net
Initially, studies often employed singly labeled substrates, such as [1-¹³C]glucose, to probe specific reactions. Over time, the synthesis of more complex, uniformly labeled substrates (e.g., [U-¹³C]glucose, where all carbon atoms are ¹³C) became more feasible. This, coupled with advancements in computational modeling, led to the development of ¹³C Metabolic Flux Analysis (¹³C-MFA). ¹³C-MFA is a powerful technique that uses the distribution of ¹³C in various metabolites to calculate the rates (fluxes) of intracellular metabolic pathways. This approach has been instrumental in quantitatively understanding cellular metabolism in a variety of organisms and conditions.
Synthesis and Isotopic Characterization of Sodium 3 Methyl 2 Oxo 4 13c Butanoate
Strategies for Regiospecific ¹³C-Labeling of Branched-Chain Alpha-Keto Acids
The synthesis of regiospecifically labeled compounds, where an isotope is placed at a precise atomic position, requires careful strategic planning. For branched-chain alpha-keto acids like α-ketoisovalerate, the primary goal is to introduce the ¹³C isotope at the desired carbon without scrambling. Common strategies often involve either building the molecular skeleton from a small, labeled precursor or performing a selective chemical modification on a larger, pre-existing scaffold.
Key approaches include:
Use of Labeled Building Blocks: Syntheses often commence with simple, commercially available molecules enriched with ¹³C at a specific position. For instance, a synthesis might utilize a ¹³C-labeled methylating agent or a precursor like sodium [2-¹³C]acetate to introduce the isotope at the target location. nih.gov
Enzymatic Synthesis: Highly specific enzymes can be employed to create the desired labeled compound from a labeled precursor. For example, an amino acid oxidase or transaminase could be used to convert a specifically labeled amino acid, such as [4-¹³C]valine, into its corresponding α-keto acid. nih.govnih.gov This method leverages the inherent regiospecificity of enzymatic reactions.
Multi-step Chemical Synthesis: Complex organic synthesis routes are designed to control the formation of each bond and the position of each functional group. A Wittig reaction, for example, can be used to form a specific carbon-carbon double bond using a labeled phosphonium (B103445) ylide, which is later converted to the final keto acid structure. nih.gov This provides precise control over the location of the isotopic label.
The choice of strategy depends on the desired label position, available starting materials, and required yield and purity. For a compound like Sodium 3-methyl-2-oxo(4-¹³C)butanoate, the challenge lies in specifically labeling one of the terminal methyl groups.
Precursor Chemistry and Synthetic Pathways for ¹³C-Enrichment
The synthesis of Sodium 3-methyl-2-oxo(4-¹³C)butanoate can be achieved through several pathways, typically starting from a precursor that contains the ¹³C label in the correct position. One plausible route begins with a ¹³C-labeled isobutyric acid derivative.
A representative synthetic pathway could involve the following steps:
Starting Material Selection: The synthesis could begin with a precursor such as [¹³C]methyl iodide (¹³CH₃I) and isobutyronitrile (B166230).
Carbon Skeleton Assembly: The isobutyronitrile is first deprotonated to form a carbanion, which then reacts with the [¹³C]methyl iodide. This step, however, is not suitable for labeling the existing methyl group. A more effective strategy involves starting with a precursor like [2-¹³C]propene, which can be converted to a labeled isobutyl group.
Functional Group Manipulation: A more direct and common method is the oxidation of a correspondingly labeled amino acid, L-[4-¹³C]valine. The amino acid precursor is synthesized using established methods, and its subsequent enzymatic or chemical oxidation yields the target α-keto acid with the label retained at the C-4 position. nih.gov
For instance, the transamination of L-valine, catalyzed by branched-chain aminotransferase (BCAT), produces α-ketoisovalerate. researchgate.net By using L-[4-¹³C]valine as the substrate, the reaction yields α-keto(4-¹³C)isovaleric acid directly. The final step involves purification and conversion to the sodium salt by treatment with a sodium base like sodium bicarbonate.
Analytical Methodologies for Determining Isotopic and Chemical Purity
Rigorous analytical verification is essential to confirm the successful synthesis and purity of Sodium 3-methyl-2-oxo(4-¹³C)butanoate. This process ensures that the ¹³C label is correctly positioned and that the isotopic enrichment and chemical purity meet the required standards for metabolic studies. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed. nih.govfrontiersin.org
| Parameter | Analytical Technique | Purpose | Key Information Obtained |
| Positional Enrichment | High-Resolution ¹³C NMR | To confirm the specific location of the ¹³C isotope within the molecule. | Chemical shift, ¹³C-¹H and ¹³C-¹³C coupling constants confirming the C-4 position. |
| Isotopic Composition | Mass Spectrometry (GC-MS, LC-MS) | To determine the percentage of molecules that are isotopically labeled. | Mass distribution vector (MDV) showing the relative abundance of M+0 and M+1 ions. |
| Chemical Purity | GC-MS, LC-MS, NMR | To quantify the percentage of the desired compound relative to any impurities. | Detection and quantification of any synthetic byproducts or starting materials. |
¹³C NMR spectroscopy is the definitive method for verifying the regiospecificity of the isotopic label. nih.gov Because the natural abundance of ¹³C is only about 1.1%, a signal in the ¹³C NMR spectrum that is significantly more intense than others points directly to the site of enrichment. frontiersin.org
For Sodium 3-methyl-2-oxo(4-¹³C)butanoate, the ¹³C nucleus at the C-4 position (one of the isopropyl methyl groups) will give a distinct resonance in the ¹³C NMR spectrum. The key features used for verification are:
Chemical Shift: The C-4 carbon will have a characteristic chemical shift in the aliphatic region of the spectrum, which can be compared to the unlabeled compound or literature values.
Signal Intensity: The integrated intensity of the C-4 peak will be dramatically enhanced compared to the other carbon signals (C-1, C-2, C-3), which will appear at natural abundance levels.
J-Coupling: The enriched ¹³C nucleus couples to adjacent protons (¹H) and carbons (¹³C). The observation of a large one-bond coupling (¹JC-H) between the C-4 carbon and its attached protons provides unambiguous proof of its location. Two-bond coupling (²JC-C) to the C-3 carbon may also be resolved, further confirming the structure. nih.gov
The ability of NMR to resolve individual atomic positions makes it an indispensable tool for confirming that the label is at the C-4 position and not scrambled to other positions during synthesis. nih.gov
The process involves:
Chromatographic Separation: The sample is first injected into a chromatograph (GC or LC), which separates the target compound from any impurities or solvents. romerlabs.com
Ionization and Mass Analysis: The purified compound enters the mass spectrometer, where it is ionized. The instrument then separates the ions based on their mass-to-charge (m/z) ratio.
The incorporation of a single ¹³C atom increases the molecular weight of the compound by approximately one mass unit. Therefore, the mass spectrum will show two primary peaks: one for the unlabeled isotopologue (M+0) and one for the labeled isotopologue (M+1). nih.gov The relative abundance of the M+1 peak compared to the M+0 peak allows for the precise calculation of the isotopic enrichment. High-resolution mass spectrometry (HRMS) is particularly valuable as its high mass accuracy can distinguish the ¹³C-labeled compound from other potential isobaric interferences. nih.govescholarship.org
Stability and Storage Considerations for Labeled Metabolic Probes
The long-term stability of isotopically labeled compounds is critical for ensuring the accuracy and reproducibility of experimental results. Sodium 3-methyl-2-oxo(4-¹³C)butanoate, like many metabolic probes, requires specific storage conditions to prevent chemical or isotopic degradation.
Key recommendations for storage and handling include:
Long-Term Storage: For maximum shelf life, the compound should be stored as a dry, solid powder at low temperatures, typically ≤ –15 °C. metabion.com Storing at -20°C or -80°C in a desiccated environment is common practice and can preserve the compound for over a year. biosyn.com
Solution Stability: Once reconstituted in a solvent, the probe's stability can be limited. It is advisable to use a buffered solution, such as TE buffer (pH 8.0), rather than pure water, as acidic pH can promote degradation. metabion.combiosyn.com
Handling Practices: To maintain integrity, repeated freeze-thaw cycles should be avoided. metabion.com It is best to prepare concentrated stock solutions, which can be aliquoted into smaller, single-use volumes and frozen. biosyn.com Working solutions should be prepared fresh from the stock just before an experiment.
Light Exposure: Although primarily a concern for fluorescently labeled probes, minimizing exposure to light is a good general practice to prevent any potential photochemical degradation. metabion.com
Adherence to these storage and handling protocols ensures that the metabolic probe remains stable and provides reliable data in tracing studies.
Advanced Methodological Applications in Metabolic Research
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C Fluxomics
¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that allows for the determination of metabolic fluxes by tracking the fate of ¹³C-labeled substrates. nih.gov In combination with the infusion of ¹³C-labeled compounds, it can measure a wide array of metabolic fluxes in vivo. nih.gov The uniqueness of ¹³C NMR stems from its large chemical shift dispersion, which provides high spectral resolution for identifying specific labeled positions within a molecule. nih.gov
In vivo and ex vivo ¹³C NMR spectroscopy are instrumental in monitoring the dynamic movement of the ¹³C label from Sodium 3-methyl-2-oxo(4-¹³C)butanoate through various metabolic pathways in real-time. In vivo ¹³C NMR allows for the non-invasive study of metabolic processes within intact, living organisms, providing a unique window into metabolism as it occurs. nih.gov For instance, after administration of Sodium 3-methyl-2-oxo(4-¹³C)butanoate, the appearance of the ¹³C label in downstream metabolites such as glutamate (B1630785) and glutamine can be monitored over time in the brain or other organs. nih.gov This provides quantitative data on the rates of BCAA catabolism and its contribution to the Tricarboxylic Acid (TCA) cycle.
Ex vivo NMR analysis of tissue extracts complements in vivo studies by providing higher resolution and sensitivity. nih.gov Tissues are collected after infusion with the labeled substrate, and extracts are analyzed to determine the precise ¹³C enrichment in a wide range of metabolites. nih.gov This approach has been used to study the metabolic interplay between different cell types, such as neurons and astrocytes in the brain. nih.gov By using Sodium 3-methyl-2-oxo(4-¹³C)butanoate, researchers can elucidate how specific cell types utilize BCAAs and how these processes are altered by pathological conditions like neuroinflammation. nih.gov
Table 1: Comparison of In Vivo and Ex Vivo ¹³C NMR Applications
| Feature | In Vivo ¹³C NMR | Ex Vivo ¹³C NMR |
|---|---|---|
| Sample | Intact, living organism | Tissue extracts |
| Primary Advantage | Non-invasive, real-time monitoring of dynamic processes. nih.gov | Higher spectral resolution and sensitivity, broader metabolite coverage. nih.gov |
| Primary Limitation | Lower sensitivity, limited spatial resolution. nih.gov | Invasive (requires tissue collection), provides a snapshot in time. |
| Typical Application with Labeled α-Ketoisovalerate | Measuring the rate of BCAA contribution to the glutamate pool in the brain over time. | Detailed quantification of ¹³C label incorporation into a wide array of amino acids and TCA cycle intermediates in a specific tissue. |
High-resolution ¹³C NMR spectroscopy of cell or tissue extracts allows for detailed isotopomer analysis. An isotopomer is a molecule that differs only in the isotopic composition of its atoms. By analyzing the multiplet patterns (singlets, doublets, triplets) in the ¹³C NMR spectrum of a metabolite like glutamate, which arise from ¹³C-¹³C scalar coupling, one can deduce the specific positions of ¹³C atoms within the molecule. nih.govnih.gov
When Sodium 3-methyl-2-oxo(4-¹³C)butanoate is metabolized, the ¹³C label enters the TCA cycle via acetyl-CoA or succinyl-CoA. The subsequent turns of the cycle distribute this label throughout the carbon backbones of TCA cycle intermediates and associated amino acids. researchgate.net A ¹³C isotopomer analysis of glutamate, which is in equilibrium with the TCA cycle intermediate α-ketoglutarate, can reveal the relative activities of different metabolic pathways. nih.gov For example, the specific pattern of ¹³C labeling in glutamate can distinguish between the entry of the label via pyruvate (B1213749) dehydrogenase (PDH) versus anaplerotic pathways like pyruvate carboxylase (PC). nih.gov This detailed positional information is crucial for building accurate metabolic models and quantifying fluxes that would otherwise be indistinguishable. nih.gov
Table 2: Illustrative Glutamate Isotopomer Analysis via ¹³C NMR
| Glutamate Carbon | Observed Multiplet | Metabolic Interpretation from Labeled α-Ketoisovalerate |
|---|---|---|
| C4 | Singlet | Indicates first-turn labeling of α-ketoglutarate from ¹³C-acetyl-CoA. |
| C4 | Doublet | Indicates labeling from a precursor that was already ¹³C-labeled at the adjacent C3 or C5 position, suggesting multiple turns of the TCA cycle. nih.gov |
| C2 | Singlet | Can indicate labeling through anaplerotic pathways or multiple cycle turns. |
| C3 | Doublet | Indicates adjacent labeling at C2 or C4, providing further information on cycle activity and substrate entry points. nih.gov |
A major limitation of conventional ¹³C NMR is its inherently low sensitivity, due to the low natural abundance (1.1%) and low gyromagnetic ratio of the ¹³C nucleus. nih.govnih.gov Hyperpolarization is a process that can increase the polarization of ¹³C nuclei by several orders of magnitude (over 10,000-fold), leading to a dramatic boost in the MR signal. nih.govresearchgate.net This technique, often using dynamic nuclear polarization (DNP), allows for real-time imaging of metabolic pathways in vivo with high sensitivity. ismrm.org
By hyperpolarizing Sodium 3-methyl-2-oxo(4-¹³C)butanoate, its conversion to downstream metabolites, such as ¹³C-leucine or its entry into the TCA cycle, can be observed in real-time. dntb.gov.ua The most widely studied hyperpolarized agent is [1-¹³C]pyruvate, which has been used to investigate energy metabolism in cancer and other diseases. nih.govresearchgate.net Similar principles apply to hyperpolarized α-ketoisovalerate. The enhanced signal allows for the detection of metabolic products that are present at low physiological concentrations, providing unprecedented views of metabolic pathway fluxes and enzyme activities in vivo. ismrm.orgnih.gov This method is particularly powerful for assessing rapid metabolic changes in response to therapeutic interventions. ismrm.org
Table 3: Signal Enhancement with Hyperpolarization
| Parameter | Conventional ¹³C MRS | Hyperpolarized ¹³C MRS |
|---|---|---|
| Signal-to-Noise Ratio (SNR) | Low | Very High ( >10,000-fold increase) researchgate.net |
| Acquisition Time | Long (minutes to hours) | Fast (seconds) nih.gov |
| Application | Steady-state metabolic analysis | Real-time kinetic analysis of metabolic fluxes ismrm.org |
| Example with ¹³C-α-ketoisovalerate | Measuring average ¹³C enrichment in tissue after prolonged infusion. | Imaging the rapid enzymatic conversion to ¹³C-leucine within seconds of injection. |
Mass Spectrometry-Based Isotopomer Analysis in Fluxomics
Mass spectrometry (MS) is another cornerstone technology for ¹³C metabolic flux analysis. nih.gov It measures the mass-to-charge ratio of ionized molecules, allowing for the quantification of mass isotopomer distributions (MIDs). When a ¹³C-labeled substrate like Sodium 3-methyl-2-oxo(4-¹³C)butanoate is used, the ¹³C atoms are incorporated into downstream metabolites, increasing their mass. MS can detect these mass shifts and their relative abundances, providing the data needed to calculate metabolic fluxes. youtube.com
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for analyzing volatile or semi-volatile metabolites. nih.gov For metabolic flux analysis, non-volatile metabolites like amino acids and organic acids must first be chemically modified through derivatization to make them volatile. escholarship.org
In a typical experiment using Sodium 3-methyl-2-oxo(4-¹³C)butanoate, cells or tissues are cultured with the tracer, followed by metabolite extraction. The extracted metabolites are derivatized (e.g., by silylation) and then injected into the GC-MS system. nih.gov The gas chromatograph separates the individual compounds, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum for each metabolite shows a pattern of mass isotopomers (e.g., M+0, M+1, M+2), reflecting the incorporation of the ¹³C label. nih.gov By analyzing the fragmentation patterns, it is sometimes possible to gain positional information about the label, which enhances the accuracy of flux calculations. nih.gov GC-MS is particularly well-suited for analyzing the labeling patterns of central carbon metabolism intermediates and proteinogenic amino acids. escholarship.org
Table 4: Example GC-MS Data for a Downstream Metabolite
| Metabolite (Derivatized) | Mass Fragment | M+0 Abundance (%) | M+1 Abundance (%) | Interpretation |
|---|---|---|---|---|
| Alanine (B10760859) (TBDMS derivative) | m/z 260 | 50% | 50% | 50% of the alanine pool is unlabeled, while 50% has incorporated a single ¹³C atom from the tracer. |
| Glutamate (TBDMS derivative) | m/z 434 | 20% | 80% | 80% of the glutamate pool has incorporated one ¹³C atom, indicating significant flux from the labeled α-ketoisovalerate into the TCA cycle. |
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful alternative and complementary technique to GC-MS for metabolomics and flux analysis. semanticscholar.org A key advantage of LC-MS is its ability to analyze a broader range of metabolites, including non-volatile and thermally labile compounds, often without the need for chemical derivatization. semanticscholar.orgnih.gov
When using Sodium 3-methyl-2-oxo(4-¹³C)butanoate as a tracer, LC-MS can be used to quantify the mass isotopomer distributions of a wide array of intracellular metabolites. researchgate.net The liquid chromatograph separates the compounds in the biological extract, and the mass spectrometer measures the mass distribution of each eluting metabolite. This provides a comprehensive snapshot of how the ¹³C label has been distributed throughout the metabolic network. nih.gov This data is then fed into computational models to perform ¹³C-Metabolic Flux Analysis (¹³C-MFA), which calculates the rates (fluxes) of all the reactions in the network. nih.gov The use of stable isotope-labeled internal standards can also help compensate for matrix effects, improving the accuracy and reproducibility of quantification. semanticscholar.org
Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Abundance
Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to measure the ratio of stable isotopes in a sample. In metabolic research utilizing ¹³C-labeled compounds, IRMS is crucial for determining the bulk isotopic abundance of ¹³C, typically in the form of carbon dioxide (¹³CO₂) in expired air. europeanreview.org This approach forms the basis of various non-invasive breath tests designed to assess the metabolic function of specific organs. europeanreview.orgnih.gov
The ¹³C-Ketoisocaproate (¹³C-KICA) breath test, which uses Sodium 3-methyl-2-oxo(4-¹³C)butanoate as the substrate, is a prime example of this application. nih.gov Following administration, the labeled ¹³C-KICA is primarily metabolized in the liver mitochondria. nih.gov The labeled carbon atom is cleaved and enters the tricarboxylic acid (TCA) cycle, ultimately being released as ¹³CO₂. This labeled carbon dioxide travels through the bloodstream to the lungs and is expelled in the breath.
By collecting breath samples at timed intervals and analyzing them with IRMS, researchers can measure the change in the ¹³CO₂/¹²CO₂ ratio over time. europeanreview.orgnih.gov This provides a dynamic measure of the body's ability to metabolize the substrate, offering a window into hepatic mitochondrial function. nih.gov
Research has focused on optimizing the ¹³C-KICA breath test by identifying the most reliable and reproducible parameters for expressing its results. Studies comparing different metrics have found that the cumulative ¹³C recovery over a specific period, such as 60 or 90 minutes, exhibits the best reproducibility and lowest within-subject variability compared to other parameters like the maximum momentary ¹³C recovery or the time to reach that maximum. nih.govnih.gov This makes the cumulative recovery a robust parameter for detecting impaired hepatic mitochondrial function in clinical research settings. nih.gov
Table 1: Comparison of Reproducibility for ¹³C-KICA Breath Test Parameters
| Parameter | Description | Reported Within-Subject Variability/Reproducibility | Source |
|---|---|---|---|
| Cumulative ¹³C Recovery (over 60-120 min) | The total percentage of the administered ¹³C dose recovered in breath over a defined time. | Best reproducibility; lowest within-subject variability (e.g., 12% over 60 min). | nih.govnih.gov |
| Maximum Momentary ¹³C Recovery (Dₘₐₓ) | The peak percentage of ¹³C recovered at a single time point. | Fairly good reproducibility. | nih.gov |
| Time to Maximum Recovery (Tₘₐₓ) | The time at which the peak ¹³C recovery occurs. | Unsatisfactory reproducibility. | nih.gov |
Integration of ¹³C Tracing with Complementary Omics Data (e.g., Transcriptomics, Proteomics, Metabolomics)
While ¹³C tracing with compounds like Sodium 3-methyl-2-oxo(4-¹³C)butanoate provides critical data on the flow of metabolites through specific pathways (the "fluxome"), a more comprehensive understanding of cellular regulation requires integrating this information with other large-scale "omics" datasets. 13cflux.net This integrative approach, often part of ¹³C-Metabolic Flux Analysis (¹³C-MFA), combines dynamic flux data with static snapshots of the cellular machinery provided by transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite pool sizes). 13cflux.netethz.chnih.gov
The rationale for this integration is that changes in metabolic fluxes are not always directly correlated with changes in gene or protein expression due to complex post-transcriptional and post-translational regulation. 13cflux.net Similarly, the static measurement of a metabolite's concentration does not reveal the rate at which it is being produced or consumed. researchgate.net By combining these datasets, researchers can build more accurate and predictive models of cellular metabolism. nih.govcreative-proteomics.com
Key benefits of this integrated approach include:
Contextualizing Flux Data: Transcriptomic and proteomic data can help explain observed changes in metabolic fluxes by revealing the expression levels of relevant enzymes and transporters.
Validating Omics Hypotheses: ¹³C tracing can be used to functionally validate hypotheses generated from transcriptomic or proteomic studies. For instance, the upregulation of genes in a specific pathway can be confirmed by demonstrating an increased flux through that pathway. ethz.ch
Uncovering Novel Regulatory Mechanisms: Discrepancies between flux data and other omics data can point to novel regulatory mechanisms, such as allosteric regulation or substrate channeling, that are not apparent from gene or protein levels alone. nih.gov
Comprehensive Phenotyping: The combination of datasets provides a holistic view of the cellular phenotype, connecting gene expression to protein synthesis and ultimately to metabolic function. 13cflux.net
A study on human liver tissue provides a compelling example of this integration. Researchers used ¹³C tracing alongside uptake and release measurements to perform ¹³C-MFA. The analysis revealed metabolic flux patterns related to glycogen (B147801) and arginine metabolism that were not predicted by transcriptomics data alone, highlighting the unique and essential information provided by direct flux measurements. nih.gov Another application combines ¹³C-glucose tracing with metabolomics to directly track how cancer cells allocate glucose to the synthesis of aberrant cell membrane glycans, linking metabolic shifts directly to changes in glycosylation. researchgate.netbiorxiv.org
Table 2: Information Gained from ¹³C Tracing and Complementary Omics
| Data Type | Primary Information Provided | Example Application with ¹³C Tracing | Source |
|---|---|---|---|
| ¹³C Tracing (Fluxomics) | Dynamic information on the rate (flux) of metabolic pathways. | Quantifies the rate of leucine (B10760876) catabolism using ¹³C-KICA. | creative-proteomics.comnumberanalytics.com |
| Transcriptomics | Snapshot of gene expression (mRNA levels). | Identifies upregulation of genes for metabolic enzymes, which can be tested for functional impact using ¹³C-MFA. | ethz.chnih.gov |
| Proteomics | Snapshot of protein abundance. | Measures the abundance of enzymes in a pathway to help interpret flux data. | 13cflux.netnih.gov |
| Metabolomics | Snapshot of endogenous metabolite pool sizes. | Combines metabolite concentrations with isotopic labeling patterns to improve flux estimation and discover novel pathways. | researchgate.netresearchgate.net |
By systematically integrating these different layers of biological information, researchers can move beyond descriptive studies to build predictive models of metabolism, identify bottlenecks in biochemical production, and uncover new therapeutic targets for metabolic diseases. numberanalytics.comnih.gov
Table of Mentioned Compounds
| Compound Name | Synonym(s) |
|---|---|
| Sodium 3-methyl-2-oxo(4-¹³C)butanoate | ¹³C-Ketoisocaproate sodium salt, ¹³C-KICA sodium salt |
| α-ketoisocaproate | KICA, 2-Ketoisocaproic acid, 4-Methyl-2-oxopentanoic acid |
| Leucine | --- |
| Valine | --- |
| Carbon dioxide | CO₂ |
| Glucose | --- |
Investigation of Branched Chain Amino Acid Bcaa Metabolism and Interconversions
Elucidation of Valine Catabolic Pathways Using Sodium 3-methyl-2-oxo(4-13C)butanoate
Sodium 3-methyl-2-oxo(4-13C)butanoate, as a tracer, allows for the precise tracking of the metabolic fate of KIV, the α-ketoacid of valine. When introduced into a biological system, the 13C label can be followed through various enzymatic reactions, revealing the primary routes of valine catabolism.
One of the principal findings from studies using uniformly 13C-labeled KIV ([U-13C]KIV) in isolated perfused rat hearts is the extensive reamination of KIV back to valine. This highlights a significant metabolic flux that recycles the ketoacid to its corresponding amino acid. In these experiments, the valine pool becomes robustly labeled, with enrichments reaching nearly 50%. nih.gov
Simultaneously, the tracer is used to follow the oxidative catabolic pathway. A key metabolite in valine degradation is 3-hydroxyisobutyrate (B1249102) (3-HIB). Studies have shown that [U-13C]KIV is efficiently converted to 13C-labeled 3-HIB, indicating active flux through this part of the pathway. nih.gov The pathway continues with the eventual conversion of the carbon skeleton into succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. However, research in isolated heart preparations has indicated that the flux from 3-HIB to TCA cycle intermediates like succinate (B1194679) can be limited, with only modest labeling of these downstream compounds observed under baseline conditions. nih.gov
Table 1: Metabolic Fate of [U-~13~C]KIV in Isolated Perfused Rat Heart
| Metabolite | ~13~C Fractional Labeling (%) |
|---|---|
| Valine | 49.8 ± 1.5 |
| 3-Hydroxyisobutyrate (3-HIB) | 87.0 ± 1.5 |
| Citrate (B86180) | <2 |
| Succinate | <2 |
Data adapted from studies on isolated perfused rat hearts using [U-~13~C]KIV, showing the percentage of the metabolite pool that became labeled with ~13~C. nih.gov
Assessment of Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH) Activity and Regulation
The Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH) is the rate-limiting enzyme in the irreversible catabolism of BCAAs. Its activity is tightly regulated, primarily through a phosphorylation/dephosphorylation cycle. Using 13C-labeled ketoacids, such as Sodium 3-methyl-2-oxo(4-13C)butanoate or its analogue α-keto[1-13C]isocaproate, allows for a sensitive and non-radioactive method to assess BCKDH activity by measuring the production of 13CO₂. researchgate.netresearchgate.net
The activity of BCKDH varies significantly across different tissues. The liver exhibits the highest activity, while skeletal muscle, a primary site for BCAA transamination, has considerably lower BCKDH activity. paulogentil.com This tissue-specific distribution underscores the inter-organ trafficking of BCAAs and their ketoacids.
Table 2: BCKDH Activity in Various Rat Tissues
| Tissue | BCKDH Activity (nmol/min/g tissue) |
|---|---|
| Liver | 1480 ± 120 |
| Kidney | 760 ± 70 |
| Heart | 160 ± 20 |
| Skeletal Muscle | 35 ± 5 |
Data represents total BCKDH activity measured in various rat tissues. paulogentil.com The method is comparable to assays using ~13~C-labeled ketoacids. researchgate.net
The regulation of BCKDH can be investigated using pharmacological agents. For instance, the BCKDH kinase inhibitor BT2 can be used to activate the complex. Studies using [U-13C]KIV in perfused hearts from rats pre-treated with BT2 showed a significant increase in the formation of 13C-labeled 3-HIB and subsequent TCA cycle intermediates, confirming the activation of BCKDH and enhanced oxidative flux. nih.gov Despite this, the robust reamination of KIV to valine was not significantly impeded, indicating that transamination remains a major fate for KIV even when its oxidative catabolism is stimulated. nih.gov
Role of Branched-Chain Amino Acid Transaminase (BCAT) in Interconversion
Branched-Chain Amino Acid Transaminase (BCAT) catalyzes the reversible first step in BCAA catabolism: the transfer of an amino group from a BCAA to α-ketoglutarate, forming the corresponding branched-chain α-ketoacid (BCKA) and glutamate (B1630785). researchgate.net This reversibility is a key feature of BCAA metabolism, allowing for interconversion between amino acids and their ketoacid counterparts.
The use of Sodium 3-methyl-2-oxo(4-13C)butanoate directly demonstrates the in vivo significance of this reverse reaction. As shown in perfused heart studies, a substantial portion of the administered [U-13C]KIV is converted back to 13C-valine. nih.gov This reamination process is particularly active in the heart muscle. nih.gov
To quantify the role of BCAT in this interconversion, specific inhibitors can be employed. The BCAT inhibitor LY3351337, when used in conjunction with [U-13C]KIV in perfused hearts, significantly blunts the reamination of the tracer to valine. This confirms that BCAT is the primary enzyme responsible for this conversion. nih.gov
Table 3: Effect of BCAT Inhibition on the Metabolic Fate of [U-~13~C]KIV in Isolated Perfused Rat Heart
| Condition | Rate of ~13~C-Valine Formation (nmol/min) | Rate of ~13~C-3-HIB Formation (nmol/min) |
|---|---|---|
| Control (Vehicle) | 1.58 ± 0.19 | 0.08 ± 0.02 |
| BCAT Inhibitor (LY3351337) | 0.30 ± 0.06 | 0.13 ± 0.04 |
Data shows the calculated rates of formation of ~13~C-valine (via reamination) and ~13~C-3-HIB (via oxidation) from [U-~13~C]KIV in the presence or absence of a BCAT inhibitor. nih.gov
Fluxes Through Anaplerotic and Cataplerotic Pathways Linked to BCAA Catabolism
Anaplerosis refers to the replenishment of intermediates of the TCA cycle that may have been extracted for biosynthetic purposes (cataplerosis). The catabolism of valine is considered anaplerotic because its carbon skeleton is ultimately converted to succinyl-CoA, a key TCA cycle intermediate. nih.gov
Tracer studies with Sodium 3-methyl-2-oxo(4-13C)butanoate can be used to trace the entry of valine-derived carbons into the TCA cycle. By measuring the 13C enrichment in TCA cycle intermediates such as citrate and succinate, the contribution of valine catabolism to the anaplerotic flux can be assessed.
In studies of isolated perfused hearts, the administration of [U-13C]KIV resulted in detectable, albeit modest, labeling of citrate and succinate. nih.gov This demonstrates that the complete oxidation of valine does contribute to the pool of TCA cycle intermediates. The relatively low enrichment suggests that under the studied conditions, the heart may preferentially utilize other substrates for anaplerosis, or that the flux from KIV to succinyl-CoA is limited at one of the intermediate steps. nih.gov Activating BCKDH with the inhibitor BT2 leads to a notable increase in the labeling of these TCA cycle intermediates, confirming that the flux into anaplerotic pathways is dependent on the activity of this key regulatory enzyme. nih.gov
Table 4: ~13~C Labeling of TCA Cycle Intermediates from [U-~13~C]KIV in Isolated Perfused Rat Heart
| Condition | ~13~C Fractional Labeling of Citrate (%) | ~13~C Fractional Labeling of Succinate (%) |
|---|---|---|
| Control (Vehicle) | 1.4 ± 0.2 | 1.6 ± 0.2 |
| BCKDH Activator (BT2) | 3.8 ± 0.6 | 3.6 ± 0.4 |
Data shows the fractional labeling of TCA cycle intermediates from [U-~13~C]KIV in control conditions and with pharmacological activation of BCKDH. nih.gov
Role in Core Carbon Metabolism and Bioenergetics
Contribution of Derived Carbon Units to the Tricarboxylic Acid (TCA) Cycle
The metabolic fate of α-ketoisovalerate is primarily catabolic, feeding carbon units into the Tricarboxylic Acid (TCA) cycle, a central hub of cellular respiration. Following its formation from the transamination of valine, α-ketoisovalerate undergoes oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This reaction yields isobutyryl-CoA.
Subsequent enzymatic steps convert isobutyryl-CoA into propionyl-CoA, which is then carboxylated to form methylmalonyl-CoA. Finally, methylmalonyl-CoA is isomerized to succinyl-CoA, a key intermediate of the TCA cycle. nih.gov The entry of succinyl-CoA into the TCA cycle contributes directly to the pool of cycle intermediates and subsequently to the generation of reducing equivalents (NADH and FADH₂) for ATP production via oxidative phosphorylation.
The use of ¹³C-labeled substrates like Sodium 3-methyl-2-oxo(4-¹³C)butanoate is a cornerstone of metabolic flux analysis, enabling researchers to quantify the contribution of specific substrates to the TCA cycle pool in various tissues, such as the heart, under different physiological and pathological conditions. nih.gov Studies have shown that the oxidation of different branched-chain α-ketoacids is mutually competitive, indicating a shared and regulated metabolic pathway. nih.gov
Gluconeogenic Fluxes and Neoglucogenesis from Alpha-Keto Acid Substrates
Research using isolated rat hepatocytes has demonstrated that the metabolism of α-ketoisovalerate significantly inhibits key enzymes required for gluconeogenesis from substrates like lactate (B86563) and pyruvate (B1213749). nih.gov Specifically, it inhibits pyruvate carboxylase, the enzyme that converts pyruvate to oxaloacetate, a primary step in gluconeogenesis. This inhibition is multifaceted, resulting from both a decrease in the concentration of the allosteric activator acetyl-CoA and direct inhibition by the downstream metabolite methylmalonyl-CoA. nih.gov
The table below summarizes the inhibitory effect of α-ketoisovalerate on crucial metabolic enzymes.
| Enzyme | Half-Maximum Inhibition Concentration of α-Ketoisovalerate |
| Pyruvate Carboxylase | 0.3 mM nih.gov |
| Pyruvate Dehydrogenase | 0.3 mM nih.gov |
| Carbamyl Phosphate Synthetase | 0.3 mM nih.gov |
This inhibitory action highlights the complex regulatory role of branched-chain α-keto acids, which can modulate glucose homeostasis by directly influencing the primary enzymes of gluconeogenesis.
Interconnection with Fatty Acid Synthesis and Lipid Metabolism
The influence of α-ketoisovalerate extends to lipid metabolism, particularly fatty acid synthesis. In certain microorganisms, such as Bacillus species, α-keto acids like α-ketoisovalerate function as primers for the synthesis of branched-chain fatty acids. wikipedia.org The enzyme responsible, branched-chain α-keto acid (BCKA) decarboxylase, decarboxylates α-ketoisovalerate to produce isobutyryl-CoA, which then initiates the elongation process to form these specialized lipids. wikipedia.org
In mammals, the connection is more indirect. The catabolism of α-ketoisovalerate generates acetyl-CoA and propionyl-CoA, both of which are central players in lipid metabolism. nih.gov Acetyl-CoA is the fundamental two-carbon building block for the de novo synthesis of straight-chain fatty acids. wikipedia.org Conversely, propionyl-CoA has been shown to have an inhibitory effect on hepatic fatty acid synthesis, potentially by reducing the availability of acetate (B1210297) for conversion into acetyl-CoA. researchgate.net Furthermore, under certain conditions, the acetyl-CoA generated from the metabolism of related branched-chain α-ketoacids, like α-ketoisocaproate, is preferentially shunted towards ketogenesis (the production of ketone bodies) rather than being fully oxidized in the TCA cycle or used for fatty acid synthesis. nih.gov
Modulation of Pyruvate and Acetyl-CoA Pools
The metabolism of α-ketoisovalerate exerts significant regulatory control over the cellular pools of pyruvate and acetyl-CoA by inhibiting the enzymes that govern their interconversion and utilization. nih.gov Studies with isolated hepatocytes have shown that α-ketoisovalerate metabolism inhibits both pyruvate carboxylase (which consumes pyruvate) and the pyruvate dehydrogenase (PDH) complex (which converts pyruvate to acetyl-CoA). nih.gov
The inhibitory effects of these acyl-CoA derivatives are summarized in the table below.
| Metabolite | Effect on Pyruvate Dehydrogenase (PDH) | Apparent Ki |
| Isobutyryl-CoA | Noncompetitive inhibitor with respect to CoASH | 90 µM nih.gov |
| Propionyl-CoA | Inhibitory nih.gov | Not specified |
| Methylmalonyl-CoA | Inhibitory nih.gov | Not specified |
This modulation of critical enzymatic checkpoints demonstrates how the breakdown of a single amino acid precursor can have far-reaching effects on central energy metabolism, influencing the balance between carbohydrate and lipid utilization.
Mechanistic Insights into Cellular Regulation and Enzyme Kinetics
Determination of Enzyme Reaction Rates and Flux Control Coefficients
The use of ¹³C-labeled substrates like Sodium 3-methyl-2-oxo(4-¹³C)butanoate is central to ¹³C metabolic flux analysis (¹³C-MFA), a technique used to quantify the rates (fluxes) of intracellular metabolic pathways. nih.gov By introducing the labeled compound into a biological system, researchers can track the incorporation of the ¹³C atom into downstream metabolites. The rate at which the label appears in subsequent products provides a direct measure of the enzymatic reaction rates. nih.gov
One of the key enzymes in the catabolism of branched-chain amino acids (BCAAs) is the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDC). nih.gov A sensitive assay has been developed to measure BCKDC activity by using an α-keto[1-¹³C]isocaproate substrate and measuring the subsequent release of ¹³CO₂ via gas chromatography-isotope ratio mass spectrometry. nih.govresearchgate.net This method allows for a linear relationship to be established between the rate of ¹³CO₂ production and BCKDC activity, enabling precise quantification of the enzyme's reaction rate in tissues with even low activity, such as skeletal muscle. nih.govresearchgate.net
Similarly, studies using uniformly ¹³C-labeled α-ketoisovalerate ([U-¹³C]KIV) in perfused rat hearts have been able to determine the rate of its reamination back to the amino acid valine. nih.gov By measuring the concentration of ¹³C-labeled valine in both the heart tissue and the perfusate medium over time, researchers can calculate the total rate of formation, providing a quantitative flux measurement for this specific pathway. nih.gov These approaches are foundational to understanding how metabolic networks are structured and regulated.
Table 1: Enzyme Activity of Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) in Various Rat Tissues
| Tissue | BCKDC Activity (nmol/min/g tissue) |
| Liver | 85.3 ± 9.4 |
| Kidney | 45.1 ± 3.7 |
| Spleen | 1.8 ± 0.4 |
| Brain | 1.1 ± 0.1 |
| Small Intestine | 0.9 ± 0.1 |
| Skeletal Muscle | 0.5 ± 0.1 |
| Data derived from studies measuring BCKDC activity using ¹³C-labeled substrates, comparable to previously reported values. nih.govresearchgate.net |
Kinetic Isotope Effects (KIE) for Reaction Mechanism Elucidation
The substitution of an atom with its heavier, stable isotope can subtly alter the rate of a chemical reaction, an observation known as the Kinetic Isotope Effect (KIE). This effect is a cornerstone of mechanistic enzymology, used to determine the rate-limiting steps of a reaction and to elucidate the transition state structure. The basis of the KIE is that a bond to a heavier isotope (like ¹³C) has a lower zero-point vibrational energy than a bond to a lighter isotope (¹²C), making the former stronger and more difficult to break.
When a ¹³C-labeled substrate like Sodium 3-methyl-2-oxo(4-¹³C)butanoate is used, if the carbon-carbon or carbon-hydrogen bond involving the ¹³C atom at the C-4 position is broken during the rate-determining step of an enzymatic reaction, the reaction will proceed slightly slower than it would with the unlabeled version of the compound. By precisely measuring this difference in reaction rates, researchers can confirm whether that specific bond cleavage is kinetically significant.
For instance, in the multi-step reaction catalyzed by the BCKDC, an initial decarboxylation occurs at the C-1 position. A KIE study using a [1-¹³C]-labeled substrate would be most informative for that specific step. The (4-¹³C) label in Sodium 3-methyl-2-oxo(4-¹³C)butanoate would be carried through the subsequent enzymatic steps of the BCAA catabolic pathway. A KIE might be observed in a later reaction where the C-4 position is chemically altered, helping to identify the rate-limiting step in that segment of the pathway. This application is a key reason for the use of labeled compounds in enzyme kinetics.
Allosteric Regulation and Post-Translational Modification Effects on Metabolic Flux
The flow of metabolites through a pathway is tightly controlled by allosteric regulation and by post-translational modifications of enzymes. Isotope tracers such as Sodium 3-methyl-2-oxo(4-¹³C)butanoate are invaluable for investigating how these regulatory mechanisms impact metabolic flux in real-time.
The activity of the BCKDC enzyme is a prime example, as it is regulated by a phosphorylation/dephosphorylation cycle. researchgate.net BCKDC is inactivated by a specific kinase (branched-chain α-ketoacid dehydrogenase kinase - BCKDK) and reactivated by a phosphatase. nih.gov Studies in perfused hearts using uniformly ¹³C-labeled KIV ([U-¹³C]KIV) have demonstrated this regulation directly. nih.gov When the BCKDK was inhibited with a drug (BT2), the oxidative activity of BCKDC was expected to increase. However, the tracing study revealed that this activation did not stop the strong flux of [U-¹³C]KIV being reaminated back to valine, indicating the reamination pathway is highly active. nih.gov Treatment with a different inhibitor that affects the reamination process did, however, significantly reduce the formation of ¹³C-labeled valine. nih.gov
These experiments, which rely on tracking the ¹³C label, show how modifying the phosphorylation state of an enzyme alters the metabolic fate of its substrate, providing a dynamic view of metabolic regulation. nih.govnih.gov
Table 2: Effect of BCKDH Regulation on the Metabolic Fate of [U-¹³C]KIV in Perfused Rat Hearts
| Treatment | Regulatory Target | Effect on [¹³C]Valine Concentration in Perfusate | Conclusion on Metabolic Flux |
| BT2 (BCKDK inhibitor) | Activates BCKDC by inhibiting phosphorylation | ~40% decrease | Activation of BCKDC diverts some, but not all, KIV from the reamination pathway. nih.gov |
| LY3351337 | Inhibits reamination | ~80% decrease | The reamination pathway represents a major flux for KIV in the heart. nih.gov |
| This table summarizes findings on how pharmacological modulation of enzyme activity, a process governed by post-translational modifications, affects the metabolic pathways of α-ketoisovalerate as traced by ¹³C labeling. nih.gov |
Metabolic Compartmentation and Channeling Investigated by Positional Labeling
Cells are organized into compartments, such as the cytosol and mitochondria, with distinct enzymatic machinery and metabolic roles. The specific position of an isotopic label, as in Sodium 3-methyl-2-oxo(4-¹³C)butanoate, is critical for dissecting the metabolic activities within these different compartments.
The metabolism of BCAAs and their corresponding ketoacids is a classic example of such compartmentation. nih.gov The transamination of valine to KIV can occur in the cytosol, but its primary oxidative catabolism via the BCKDC enzyme takes place exclusively in the mitochondria. nih.gov Therefore, KIV must be transported into the mitochondria to be broken down for energy.
Recent studies using ¹³C-labeled KIV have highlighted the importance of this transport step. In the heart, it was found that the major fate of [U-¹³C]KIV was not mitochondrial oxidation but rather reamination back to valine. nih.govnih.gov This suggests that mitochondrial uptake of KIV is limited. This limitation is attributed to low levels of the specific mitochondrial BCAA transporter (SLC25A44) in the heart. nih.gov When this transporter was overexpressed in the heart, the accumulation of ¹³C-labeled valine from [U-¹³C]KIV was significantly reduced, demonstrating that more KIV was being channeled into the mitochondria for oxidation. nih.gov
By tracing the ¹³C label from a precursor like Sodium 3-methyl-2-oxo(4-¹³C)butanoate, researchers can determine whether the label is incorporated into cytosolic products (like valine) or mitochondrial products (like TCA cycle intermediates), thereby mapping the flow of metabolites between cellular compartments and identifying key transport or enzymatic steps that control this distribution. nih.govnih.govnih.gov
Applications in Preclinical Disease Modeling and Experimental Systems
Study of Metabolic Reprogramming in In Vitro Cell Culture Models (e.g., cancer cell lines)
Cancer cells undergo significant metabolic reprogramming to sustain their high rates of proliferation and adapt to changing microenvironments. nih.govnih.gov Stable-isotope tracing with compounds like Sodium 3-methyl-2-oxo(4-13C)butanoate is a key technique for elucidating these changes. nih.govisotope.com This approach, often part of a broader methodology known as 13C metabolic flux analysis (13C-MFA), enables the quantification of intracellular fluxes, providing a detailed map of cellular metabolism. nih.govresearchgate.net
In cancer cell lines, tracing the 13C label from α-ketoisovalerate allows researchers to follow the carbon atoms as they are incorporated into various downstream metabolites. This helps to uncover which metabolic pathways are differentially activated in cancer cells compared to normal cells. researchgate.net For instance, studies have used isotopic tracers to reveal alterations in the tricarboxylic acid (TCA) cycle, glycolysis, and amino acid metabolism, which are hallmarks of cancer. researchgate.net By tracking how cancer cells utilize substrates like branched-chain keto acids, investigators can identify unique metabolic dependencies and vulnerabilities that could be targeted for therapy. embopress.org The insights gained from these in vitro models are crucial for understanding the fundamental biology of cancer and for the initial stages of developing new anti-cancer strategies that target cellular metabolism. nih.gov
Table 1: Key Metabolic Pathways Investigated in Cancer Cell Lines Using 13C Tracers
| Metabolic Pathway | Role in Cancer | Insights from Isotopic Tracing |
| Glycolysis | Increased glucose uptake and lactate (B86563) production (Warburg effect). | Tracing reveals shifts in glucose carbon flow towards biosynthesis and lactate. |
| TCA Cycle | Provides energy and building blocks for biosynthesis. | Isotope labeling shows altered entry points and anaplerotic fluxes, often fueled by glutamine. |
| Amino Acid Metabolism | Supplies nitrogen and carbon for growth. | Demonstrates increased utilization of amino acids like glutamine and BCAAs for fuel and biosynthesis. |
| Fatty Acid Synthesis | Increased de novo synthesis to build new membranes. | 13C tracers can track the incorporation of carbon from glucose and other precursors into lipids. |
Analysis of Metabolic Perturbations in Animal Models of Metabolic Disorders
Animal models are indispensable for studying systemic metabolic diseases like diabetes and obesity. nih.gov Using Sodium 3-methyl-2-oxo(4-13C)butanoate in these models allows for the investigation of BCAA metabolism, which is often dysregulated in such conditions. nih.gov Elevated levels of BCAAs and their corresponding branched-chain ketoacids (BCKAs), including α-ketoisovalerate, are strongly associated with insulin resistance and type 2 diabetes. nih.govnih.gov
In studies involving animal models of diet-induced obesity, 13C-labeled tracers are used to track how the body processes these compounds under conditions of metabolic stress. nih.govnih.gov For example, research has shown that in diabetic models, the catabolism of BCKAs may be impaired, leading to their accumulation. nih.gov By administering a 13C-labeled BCKA like α-ketoisovalerate and measuring the appearance of the 13C label in expired CO2 and various plasma metabolites, scientists can quantify the rate of its oxidation and metabolism. nih.gov These experiments have demonstrated that obesity and diabetes can lead to decreased glucose oxidation and altered BCAA catabolism. nih.govnih.gov Such findings are critical for understanding the pathophysiology of these disorders and for evaluating the efficacy of potential therapeutic interventions that target metabolic pathways. researchgate.netnih.gov
Table 2: Research Findings from 13C Tracer Studies in Animal Models of Metabolic Disorders
| Disorder Model | Tracer Used | Key Finding | Implication |
| Type 2 Diabetes | 13C-α-ketoisovalerate | Elevated levels and altered kinetics of BCKAs post-meal compared to controls. nih.gov | Suggests impaired BCKA catabolism is a key feature of diabetes-related BCAA dysregulation. nih.gov |
| Diet-Induced Obesity | U-13C Glucose | Reduced oxidation of glucose in obese mice compared to lean controls. nih.gov | Indicates a systemic shift away from glucose utilization in the obese state. nih.gov |
Characterization of Specific Organ and Tissue Metabolism in Experimental Systems (e.g., adipocytes, liver, brain astrocytes)
Adipocytes: Adipose tissue (fat cells) is a critical site for BCAA metabolism. nih.gov Studies using 13C-labeled BCAAs in cultured adipocytes have shown that these amino acids are significant fuels for the TCA cycle and are readily used for lipogenesis (the synthesis of fats). nih.gov Isotopic tracing has revealed that BCAA catabolism is a crucial process during adipocyte differentiation. nih.gov Understanding the metabolic reprogramming that occurs in adipocytes is important, as dysfunction in this tissue is linked to obesity and insulin resistance. udel.edumdpi.com
Liver: The liver is the central hub for metabolism. nih.gov Ex vivo studies on intact human liver tissue using 13C tracers have confirmed its role in glucose production and have also uncovered unexpected activities, such as BCAA transamination. nih.gov Isotope tracing in animal models has been essential for measuring metabolic fluxes related to gluconeogenesis and the TCA cycle in the liver, although care must be taken to account for tracer recycling between different organs. nih.gov These studies provide detailed insights into how the liver adapts its metabolism in different physiological states, such as fasting. nih.gov
Brain Astrocytes: In the brain, astrocytes play a vital role in supporting neuronal function, including the recycling of neurotransmitters. researchgate.net Studies using 13C-labeled compounds in astrocyte cultures have shown that they actively metabolize BCKAs. nih.gov For example, α-ketoisocaproate (a related BCKA) was found to profoundly influence the metabolism of glutamate (B1630785) in astrocytes. nih.gov Given the importance of glutamate as a neurotransmitter, understanding how BCAA metabolism in astrocytes affects glutamate pathways is crucial for neuroscience research. nih.govmdpi.com
Table 3: Tissue-Specific Metabolic Functions Studied with 13C Tracers
| Tissue/Cell Type | Metabolic Process Investigated | Key Finding Using 13C Tracers |
| Adipocytes | BCAA Catabolism & Lipogenesis | BCAAs are a significant carbon source for citrate (B86180) and fatty acid synthesis. nih.gov |
| Liver | Gluconeogenesis & TCA Cycle | Allows for quantification of glucose production rates and anaplerotic fluxes. nih.govnih.gov |
| Brain Astrocytes | Neurotransmitter Metabolism | BCKA metabolism influences the fate of glutamate, a key neurotransmitter. nih.gov |
Development of Mechanistic Biomarkers through Isotopic Tracing in Research Models
A key application of stable isotope tracers like Sodium 3-methyl-2-oxo(4-13C)butanoate is the development of mechanistic biomarkers. Unlike static measurements of metabolite concentrations, isotopic tracing provides dynamic information about the activity of metabolic pathways (fluxes). nih.gov This dynamic information can serve as a more direct and sensitive indicator of metabolic function in health and disease.
In research models, administering a 13C-labeled substrate and tracking the appearance and distribution of the label in various downstream products allows scientists to quantify pathway fluxes. researchgate.netresearchgate.net For example, the rate of 13CO2 exhalation after administration of a 13C-labeled substrate can serve as a whole-body biomarker of its oxidative metabolism. nih.gov In preclinical studies, changes in the labeling patterns of metabolites in blood or tissue after a tracer infusion can indicate specific enzymatic dysfunctions or pathway alterations. biorxiv.org
This approach allows for the identification of biomarkers that are directly linked to the underlying mechanism of a disease. For instance, a reduced rate of 13C-α-ketoisovalerate oxidation could serve as a functional biomarker for impaired BCAA catabolism in metabolic disorders. nih.gov These mechanistic biomarkers are invaluable in preclinical research for assessing disease progression and the response to novel therapies in a way that is more informative than conventional static biomarkers. frontiersin.org
Computational Approaches and Data Analysis in 13c Metabolic Flux Analysis Mfa
Principles of Stoichiometric Metabolic Network Reconstruction
The foundation of any ¹³C-MFA study is a well-defined stoichiometric metabolic network model. researchgate.net This model is a mathematical representation of the known biochemical reactions within a cell, detailing the relationships between substrates and products. frontiersin.org The process begins with the assembly of a draft model based on an organism's genomic data and existing biochemical knowledge. nih.gov
For a tracer like Sodium 3-methyl-2-oxo(4-13C)butanoate, the network reconstruction must include the pathways involved in its metabolism, primarily the branched-chain amino acid (BCAA) synthesis and degradation pathways. The stoichiometry of each reaction is critical; for instance, the model must accurately represent that one molecule of a substrate is converted into one or more molecules of a product. researchgate.net The reconstruction also needs to account for the cellular compartments where these reactions occur, such as the cytosol and mitochondria, to accurately model compartmentalized fluxes. researchgate.net
The stoichiometric model is represented by a matrix (the S matrix), where each row corresponds to a metabolite and each column to a reaction. The entries in the matrix are the stoichiometric coefficients of the metabolites in each reaction. researchgate.netfrontiersin.org This matrix forms the basis for mass balance equations, which state that at a metabolic steady state, the rate of production of each intracellular metabolite is equal to its rate of consumption. nih.gov The incorporation of ¹³C labeling data from tracers adds another layer of complexity, as the model must also track the flow of labeled carbon atoms through the network. frontiersin.org
Metabolic Flux Analysis (MFA) Algorithms and Software for Isotopomer Data Fitting
Once a stoichiometric model is in place and experimental data from tracing experiments with compounds like Sodium 3-methyl-2-oxo(4-13C)butanoate are obtained, specialized algorithms and software are required to estimate the metabolic fluxes. mdpi.com The core of ¹³C-MFA is to find a set of flux values that best explain the measured mass isotopomer distributions (MIDs) of key metabolites. nih.gov MIDs represent the relative abundance of molecules with different numbers of ¹³C atoms.
The relationship between metabolic fluxes and MIDs is nonlinear, making flux estimation a complex optimization problem. nih.gov The goal is to minimize the difference between the experimentally measured MIDs and the MIDs predicted by the metabolic model for a given set of fluxes. researchgate.net Various software packages have been developed to tackle this challenge, each with its own set of algorithms and features.
| Software | Key Features | Primary Application |
| 13CFLUX2 | High-performance simulator for steady-state flux quantification. Supports custom network modeling and statistical analysis. 13cflux.netoup.com | Detailed quantification of intracellular fluxes in microorganisms. 13cflux.netresearchgate.net |
| METRAN | Based on the Elementary Metabolite Units (EMU) framework for efficient modeling. mit.edu | ¹³C-metabolic flux analysis, tracer experiment design, and statistical analysis. mit.edu |
| INCA | A MATLAB-based platform for isotopically non-stationary MFA. frontiersin.org | Can handle both steady-state and non-stationary isotopic data. frontiersin.org |
| OpenMebius | Open-source software for isotopically non-stationary ¹³C-MFA. nih.gov | Facilitates auto-generation of metabolic models and simulation of isotopic labeling. nih.gov |
| p13CMFA | Integrates flux minimization with ¹³C MFA to find the most efficient flux distribution. nih.gov | Useful when the range of valid flux solutions is large. nih.gov |
These tools often employ iterative optimization algorithms that start with an initial guess for the fluxes and progressively refine them to achieve the best fit with the experimental data. nih.gov The development of machine learning-based frameworks is also an emerging area, promising to reduce computation time and improve the stability of solutions. nih.govacs.org
Statistical Validation and Uncertainty Analysis of Flux Estimates
A common method for assessing the goodness-of-fit is the chi-squared (χ²) test. nih.gov This test compares the weighted sum of squared residuals (the differences between measured and simulated MIDs) to a chi-squared distribution. A statistically acceptable fit suggests that the model is consistent with the experimental data. researchgate.net
However, a good fit does not guarantee that the estimated fluxes are unique or precise. Therefore, confidence intervals are calculated for each flux to provide a range within which the true flux value is likely to lie. plos.org These intervals are often determined using methods like parameter continuation or Monte Carlo simulations. nih.gov Bayesian statistical approaches are also gaining traction as they can provide more reliable quantifications of flux uncertainty through credible intervals. nih.gov
Furthermore, validation-based model selection has been proposed as a robust method to choose the best model structure from several alternatives. plos.orgnih.gov This involves using an independent dataset to validate the model's predictive power, which helps to avoid overfitting and improves the accuracy of flux estimates. nih.gov
Challenges in Large-Scale Metabolic Network Modeling and Flux Map Generation
While ¹³C-MFA is a powerful technique, its application to large, genome-scale metabolic models presents significant challenges. nih.gov The computational complexity increases dramatically with the size of the network, making flux estimation and uncertainty analysis more difficult. mdpi.com
One of the primary challenges is the identifiability of all fluxes in a large network. Often, multiple flux distributions can result in the same or very similar labeling patterns, leading to wide confidence intervals for some fluxes. nih.gov Integrating multiple types of "omics" data, such as transcriptomics and proteomics, can help to constrain the solution space and improve the accuracy of flux predictions. mdpi.com
Another challenge lies in the reconstruction of comprehensive and accurate genome-scale models, especially for non-model organisms where biochemical knowledge may be incomplete. nih.gov The process of curating these models to fill gaps and ensure they accurately reflect the organism's metabolism is a significant undertaking. nih.gov
Furthermore, dealing with cellular compartmentalization adds another layer of complexity. Accurately modeling the exchange of metabolites between different organelles is essential for many biological systems but requires more detailed experimental data and more sophisticated modeling frameworks. researchgate.net The development of new modeling approaches and algorithms is ongoing to address these challenges and expand the capabilities of ¹³C-MFA in understanding complex biological systems. mdpi.com
Future Directions and Emerging Research Avenues
Advancements in Hyperpolarized 13C Probes and Imaging Techniques
Hyperpolarized carbon-13 Magnetic Resonance Imaging (HP 13C MRI) is a rapidly evolving technology that enables real-time, non-invasive monitoring of metabolic pathways in vivo. nih.gov By dramatically increasing the MRI signal of 13C-labeled molecules by over 10,000-fold, this technique allows for the tracking of metabolic conversions with unprecedented sensitivity. nih.gov While hyperpolarized [1-13C]pyruvate has been the most extensively studied probe, revealing insights into glycolysis and the tricarboxylic acid (TCA) cycle in various diseases, the portfolio of hyperpolarizable molecules is expanding. nih.govyoutube.com
Future research will likely focus on the development and application of a wider array of hyperpolarized 13C probes, including branched-chain alpha-keto acids like α-ketoisovalerate. Imaging the metabolism of hyperpolarized 13C-labeled α-ketoisovalerate could provide direct insights into branched-chain amino acid (BCAA) metabolism, which is known to be altered in conditions such as maple syrup urine disease, cancer, and diabetes. Studies have already demonstrated the feasibility of imaging the metabolism of other keto acids, such as 2-ketoisocaproate (KIC), in the brain, paving the way for similar investigations with α-ketoisovalerate. nih.gov
Technical advancements in polarization technology, such as the development of transportable solid-state hyperpolarized molecules, could significantly reduce the cost and logistical barriers of HP 13C MRI, making it more accessible for widespread clinical use. youtube.com Furthermore, improvements in imaging sequences, such as metabolite-specific echo-planar imaging (EPI), promise to enhance the speed and quality of data acquisition, allowing for more detailed and dynamic metabolic assessments. mdpi.com
Development of Novel Computational Tools for Multi-Omics Data Integration with 13C Fluxomics
13C Metabolic Flux Analysis (13C-MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a cell. researchgate.netmdpi.com It involves introducing a 13C-labeled substrate, like Sodium 3-methyl-2-oxo(4-13C)butanoate, into a biological system and measuring the distribution of the 13C label in downstream metabolites. creative-proteomics.com This information is then used in computational models to calculate intracellular fluxes.
A significant future direction is the development of sophisticated computational tools that can integrate 13C-MFA data with other "omics" datasets, such as genomics, transcriptomics, and proteomics. creative-proteomics.com This multi-omics approach provides a more holistic view of cellular regulation and function. For instance, integrating transcriptomic or proteomic data with flux data can help to identify whether metabolic changes are controlled at the level of gene expression or by other regulatory mechanisms. nih.gov
Software suites like 13CFLUX2 are already providing powerful platforms for performing complex 13C-MFA calculations. oup.comresearchgate.net The next generation of tools will likely incorporate machine learning algorithms to improve the speed and accuracy of flux estimations and to identify complex relationships within large, integrated datasets. acs.orgnih.gov These advancements will be crucial for building comprehensive, predictive models of cellular metabolism that can be used to understand disease states and design novel therapeutic strategies.
| Computational Tool/Framework | Primary Function | Key Features | Relevance to 13C-MFA |
|---|---|---|---|
| 13CFLUX2 | High-performance software for 13C-MFA | Supports multicore CPUs and compute clusters, uses FluxML language for model description. oup.com | Enables scalable and efficient analysis of complex metabolic networks. oup.com |
| Machine Learning-based Frameworks | Predicting metabolic fluxes from labeling data | Uses training datasets to learn relationships between labeling patterns and flux ratios, reducing computation time. acs.orgnih.gov | Offers a high-throughput alternative to traditional optimization-based 13C-MFA. acs.org |
| Omix | Visualization and analysis of multi-omics data | Provides a graphical interface to build and analyze metabolic networks with integrated omics data. oup.com | Facilitates the interpretation of 13C-MFA results in the context of other molecular data. oup.com |
| IsoCor | Correction of mass spectrometry data | Corrects for naturally occurring isotopes in MS data, a critical step in 13C-MFA. bio.tools | Improves the accuracy of labeling measurements for flux calculations. bio.tools |
High-Throughput 13C Fluxomics for Systems-Level Metabolic Understanding
The rise of synthetic biology and high-throughput strain engineering has created a demand for rapid and scalable methods to analyze cellular metabolism. nih.gov High-throughput (HT) 13C-fluxomics aims to meet this need by automating and miniaturizing the experimental and analytical workflows of 13C-MFA. nih.govresearchgate.net This will enable the rapid metabolic characterization of large numbers of engineered microbial strains or different cellular conditions.
Current bottlenecks to achieving true HT 13C-fluxomics include the time-consuming nature of sample cultivation, preparation, and data analysis. nih.gov Future research will focus on overcoming these challenges through the development of automated cultivation and sampling systems, faster analytical techniques, and more efficient computational pipelines for data processing and flux calculation. nih.gov
The ability to perform 13C-MFA at a high throughput will revolutionize our ability to perform systems-level metabolic analysis. It will allow for the comprehensive mapping of metabolic responses to genetic perturbations, environmental changes, and drug treatments. This will provide invaluable data for building genome-scale metabolic models and for understanding the complex interplay between different metabolic pathways.
Application of Isotopic Tracers in Synthetic Biology and Metabolic Engineering for Biochemical Production
Isotopic tracers like Sodium 3-methyl-2-oxo(4-13C)butanoate are indispensable tools in synthetic biology and metabolic engineering. researchgate.netvanderbilt.edu By providing a detailed picture of carbon flow through metabolic pathways, 13C-MFA helps engineers to identify bottlenecks in production pathways, uncover competing pathways that divert carbon away from the desired product, and assess the impact of genetic modifications on cellular metabolism. researchgate.netnih.gov
A key application is in the optimization of microbial cell factories for the production of valuable biochemicals, biofuels, and pharmaceuticals. For example, 13C-MFA has been used to guide the engineering of Escherichia coli for the production of gamma-aminobutyrate (B1235393) (GABA) and acetol. nih.govresearchgate.net By pinpointing specific enzymatic steps that limit production, researchers can make targeted genetic modifications to improve yield and productivity. nih.govresearchgate.net
Future research in this area will likely involve the use of increasingly sophisticated 13C-MFA techniques, such as isotopically non-stationary MFA (INST-MFA), to capture the dynamic behavior of metabolic networks. vanderbilt.edu The integration of 13C-MFA with automated genome engineering platforms will create a powerful feedback loop for the rapid design, construction, and testing of optimized production strains.
| Organism | Target Biochemical | Key Findings from 13C-MFA | Metabolic Engineering Strategy |
|---|---|---|---|
| Escherichia coli | Gamma-aminobutyrate (GABA) | Overexpression of citrate (B86180) synthase (CS) increased glycolysis and anaplerotic reaction rates, boosting GABA productivity. nih.gov | Overexpression of the gltA gene (encoding CS). nih.gov |
| Escherichia coli | Acetol | Identified bottlenecks in the conversion of glycerol (B35011) to acetol and highlighted the importance of NADPH supply. researchgate.net | Step-wise mutations to enhance the NADPH pool, resulting in a significant increase in acetol titer. researchgate.net |
| Saccharomyces cerevisiae | n-butanol | Identified the overexpression of cytosolic pyruvate (B1213749) dehydrogenases (cytoPDHs) as a key strategy to increase acetyl-CoA supply. mdpi.com | Overexpression of cytoPDHs led to a 3-fold increase in n-butanol production. mdpi.com |
| Escherichia coli | Fatty acids | Identified chain-length-specific genetic manipulations to increase the production of various fatty acid species. vanderbilt.edu | Successful engineering of strains to improve the yield and titer of specific fatty acids. vanderbilt.edu |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing sodium 3-methyl-2-oxo(4-~13~C)butanoate with isotopic purity?
- Methodology : Isotopic labeling at the 4-position (13C) typically involves using 13C-enriched precursors (e.g., sodium [13C]acetate) in a multi-step synthesis. A modified procedure from EP 4,374,877 A2 (2024) can be adapted:
- React 13C-labeled methyl acetoacetate with methylamine under controlled pH to form the intermediate.
- Acid hydrolysis followed by sodium salt precipitation ensures isotopic retention.
- Purify via recrystallization in anhydrous ethanol to achieve >98% isotopic purity .
- Key Considerations : Monitor isotopic incorporation using 13C NMR (δ ~170-180 ppm for the carboxylate group) and confirm purity via LC-MS .
Q. How should this compound be stored to prevent degradation?
- Methodology :
- Store in airtight, light-resistant containers at −20°C for long-term stability.
- For short-term use (≤1 month), room temperature (RT) storage is acceptable if the compound is desiccated to avoid hygroscopic absorption .
Q. What solvents are optimal for preparing aqueous solutions of this compound?
- Methodology :
- Use ultrapure water (≥18 MΩ·cm resistivity) for stock solutions (≥4 mg/mL solubility).
- For organic phase reactions, dimethyl sulfoxide (DMSO) is compatible but requires degassing to prevent radical formation .
Advanced Research Questions
Q. How can discrepancies in 13C NMR data for the labeled position be resolved during metabolic tracing studies?
- Methodology :
- Step 1 : Validate the 13C label placement using heteronuclear single-quantum coherence (HSQC) NMR to correlate 13C-1H signals at the 4-position.
- Step 2 : Cross-reference with computational predictions (e.g., density functional theory (DFT) for chemical shift modeling).
- Step 3 : If inconsistencies persist, perform isotopic dilution analysis to rule out unlabeled contamination .
Q. What experimental design mitigates isotopic scrambling in dynamic kinetic resolution studies?
- Methodology :
- Use low-temperature reaction conditions (−20°C) to slow proton exchange at the 13C-labeled position.
- Employ chiral HPLC (e.g., Chiralpak IA column) with a mobile phase of hexane/isopropanol (90:10) to separate enantiomers and quantify scrambling (<2% threshold) .
Q. How do pH and temperature affect the stability of the β-keto acid moiety in aqueous solutions?
- Methodology :
- Kinetic Study : Prepare buffered solutions (pH 2–9) and incubate at 25°C, 37°C, and 50°C.
- Analysis : Monitor degradation via UV-Vis spectroscopy (λmax = 265 nm for the β-keto group).
- Result : Optimal stability at pH 6–7 (t1/2 > 48 hours at 25°C); avoid alkaline conditions (pH >8) to prevent decarboxylation .
Contradiction Analysis
Q. How to reconcile conflicting solubility data reported in commercial catalogs vs. experimental observations?
- Resolution Strategy :
- Step 1 : Verify catalog data (e.g., Kanto Reagents lists solubility in water as ≥4 mg/mL) against in-house measurements using gravimetric analysis.
- Step 2 : If discrepancies exceed ±10%, assess solvent purity (e.g., ion content in water) and crystalline form (anhydrous vs. hydrate) via X-ray diffraction .
Q. Why do different synthesis protocols yield varying isotopic incorporation efficiencies?
- Root Cause :
- Factor 1 : Precursor quality (e.g., 13C-acetate purity impacts final labeling efficiency).
- Factor 2 : Reaction time/temperature during sodium salt formation (prolonged heating >1 hour reduces 13C retention by ~15%).
- Optimization : Use kinetic monitoring (e.g., in situ IR) to terminate reactions at ≥95% conversion .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
